molecular formula C23H30N2O B2971475 N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide CAS No. 334974-41-3

N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide

Cat. No.: B2971475
CAS No.: 334974-41-3
M. Wt: 350.506
InChI Key: YWIODUZHNKRKCF-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide is a synthetic organic compound that belongs to the class of benzamides It features a piperidine ring substituted with a benzyl group at the nitrogen atom and a tert-butyl group attached to the benzamide moiety

Mechanism of Action

Target of Action

N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide primarily targets Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide, a compound that accumulates in the brain of individuals with Alzheimer’s disease.

Mode of Action

It is believed to interact with its target, beta-secretase 1, and potentially inhibit its activity . This inhibition could lead to a decrease in the production of beta-amyloid peptide, thereby potentially mitigating the symptoms of Alzheimer’s disease.

Biochemical Pathways

Given its target, it is likely involved in the amyloidogenic pathway, which leads to the production of beta-amyloid peptide . By inhibiting Beta-secretase 1, the compound could disrupt this pathway and reduce the accumulation of beta-amyloid peptide.

Result of Action

Given its potential inhibitory effect on beta-secretase 1, it could lead to a decrease in the production of beta-amyloid peptide . This could potentially result in a reduction of beta-amyloid plaques in the brain, which are associated with neurodegeneration in Alzheimer’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide typically involves the reaction of 1-benzylpiperidine with 4-tert-butylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide moiety can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or piperidines.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzylpiperidin-4-yl)acetohydrazide: A related compound with a similar piperidine structure but different functional groups.

    Benzoylfentanyl: Another compound with a benzylpiperidine core, used in the study of synthetic opioids.

    Donepezil: A well-known acetylcholinesterase inhibitor with a benzylpiperidine moiety.

Uniqueness

N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, potentially affecting its binding affinity and selectivity for molecular targets.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O/c1-23(2,3)20-11-9-19(10-12-20)22(26)24-21-13-15-25(16-14-21)17-18-7-5-4-6-8-18/h4-12,21H,13-17H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIODUZHNKRKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901320846
Record name N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671339
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

334974-41-3
Record name N-(1-benzylpiperidin-4-yl)-4-tert-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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